2-(Piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide dihydrochloride is a chemical compound notable for its potential therapeutic applications. It belongs to the class of piperazine derivatives, which are known for their diverse biological activities, including effects on the central nervous system and antimicrobial properties. The compound's structure features a piperazine ring, an acetamide group, and a trimethoxyphenyl moiety, which contribute to its pharmacological profile.
This compound is classified as an organic compound and is part of the broader category of piperazine derivatives. It has been studied for various applications in medicinal chemistry and pharmacology. The molecular formula is , indicating its dihydrochloride form which enhances its solubility in aqueous solutions, making it suitable for biological studies and potential therapeutic uses.
The synthesis of 2-(piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide dihydrochloride typically involves several key steps:
These steps may be optimized for industrial production to enhance yield and purity through the use of catalysts and controlled reaction conditions.
The molecular structure of 2-(piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide dihydrochloride can be described as follows:
InChI=1S/C15H23N3O4.2ClH/c1-20-12-8-11(9-13(21-2)15(12)22-3)17-14(19)10-18-6-4-16-5-7-18;;/h8-9,16H,4-7,10H2,1-3H3,(H,17,19);2*1H
AMBGUYKTQSHFPF-UHFFFAOYSA-N
This structure indicates that the compound contains multiple functional groups that contribute to its biological activity.
2-(Piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide dihydrochloride can undergo various chemical reactions:
The conditions for these reactions typically include acidic or basic environments and controlled temperatures to favor desired product formation.
The mechanism of action for 2-(piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide dihydrochloride involves its interaction with neurotransmitter receptors in the brain:
This interaction suggests potential applications in treating psychiatric disorders and other conditions related to neurotransmitter imbalances.
The physical properties of 2-(piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide dihydrochloride include:
The chemical properties include its reactivity towards various chemical agents as outlined in the reactions section above .
2-(Piperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide dihydrochloride has several scientific applications:
This compound represents a significant area of interest within medicinal chemistry due to its diverse applications and potential health benefits.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: